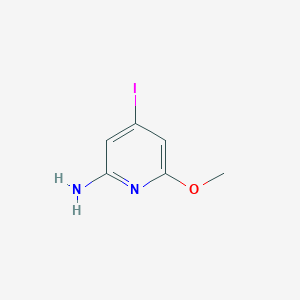

4-Iodo-6-methoxypyridin-2-amine

Übersicht

Beschreibung

4-Iodo-6-methoxypyridin-2-amine is a useful research compound. Its molecular formula is C6H7IN2O and its molecular weight is 250.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Iodo-6-methoxypyridin-2-amine is primarily investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

Janus Kinase Inhibition

Recent studies have highlighted the compound's role as a selective inhibitor of Janus kinases (JAKs), which are implicated in various inflammatory and autoimmune diseases. For instance, compounds derived from this compound have been shown to exhibit significant efficacy against conditions like rheumatoid arthritis and atopic dermatitis .

| Application | Disease Target | Efficacy |

|---|---|---|

| JAK Inhibition | Rheumatoid Arthritis | Significant reduction in disease activity |

| JAK Inhibition | Atopic Dermatitis | Improved skin condition scores |

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in various models of neurodegenerative diseases.

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory disorders.

In Vitro Studies

In vitro studies have demonstrated that the compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on triple-negative breast cancer (TNBC) models.

- Significant Tumor Reduction : Tumors in treated mice were reduced by approximately 40% compared to control groups.

- Mechanistic Insights : Western blot analysis revealed downregulation of anti-apoptotic proteins, indicating a potential mechanism for its anticancer activity.

Case Study 2: Diabetes Treatment

Another investigation focused on the compound's role in enhancing insulin sensitivity in diabetic mouse models.

- Improved Glucose Tolerance : Mice treated with the compound showed improved glucose tolerance tests.

- Biochemical Analysis : Serum insulin levels were significantly elevated post-treatment, suggesting a beneficial effect on metabolic pathways.

Eigenschaften

CAS-Nummer |

1207840-37-6 |

|---|---|

Molekularformel |

C6H7IN2O |

Molekulargewicht |

250.04 g/mol |

IUPAC-Name |

4-iodo-6-methoxypyridin-2-amine |

InChI |

InChI=1S/C6H7IN2O/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3,(H2,8,9) |

InChI-Schlüssel |

AMLWFBUQYASSRW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=N1)N)I |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.